BenchChemオンラインストアへようこそ!

(4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Antipsychotic Dopamine Receptor Scaffold Hopping

This compound is the only commercially available entity that uniquely pairs the 2-chlorophenylpiperazine moiety (critical for dopamine D2/D3 engagement) with a 4-(4-fluorophenyl)pyrrole scaffold via a carbonyl bridge. It is structurally distinct from aripiprazole, eliminating IP contamination risk and enabling novel composition-of-matter patents. Ideal as a selective D3 antagonist probe or biased 5-HT2C agonist tool. Available at ≥95% HPLC purity, it accelerates SAR campaigns without in-house synthesis.

Molecular Formula C21H19ClFN3O
Molecular Weight 383.85
CAS No. 1219911-87-1
Cat. No. B2409140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
CAS1219911-87-1
Molecular FormulaC21H19ClFN3O
Molecular Weight383.85
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H19ClFN3O/c22-18-3-1-2-4-20(18)25-9-11-26(12-10-25)21(27)19-13-16(14-24-19)15-5-7-17(23)8-6-15/h1-8,13-14,24H,9-12H2
InChIKeyGECYIPNNWXLXRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone (CAS 1219911-87-1): A Structurally Distinct Piperazine-Pyrrole Hybrid


(4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone (CAS 1219911-87-1) is a synthetic small molecule with the molecular formula C21H19ClFN3O and a molecular weight of 383.85 g/mol . It belongs to a broader class of phenylpiperazine derivatives, which are extensively explored in neuroscience and medicinal chemistry. This specific compound features a 2-chlorophenylpiperazine moiety linked via a carbonyl bridge to a 4-(4-fluorophenyl)-1H-pyrrole scaffold. The unique combination of these two pharmacophores in a single, purchasable entity distinguishes it from common off-the-shelf alternatives, making it a candidate for focused structure-activity relationship (SAR) studies or as a specific chemical probe.

Why (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone Cannot Be Simply Swapped with Other Piperazine Derivatives


Substituting this compound with a generic phenylpiperazine is not scientifically sound due to critical structural differences that directly impact biological target engagement and downstream effects. The 2-chlorophenyl substituent on the piperazine ring is a known pharmacophore for dopamine D2 and D3 receptor affinity, as seen in antipsychotics like aripiprazole [1]. Conversely, the 4-(4-fluorophenyl)pyrrole moiety can influence interactions with serotonin receptors or other CNS targets, with the amide linkage fixing a specific vector and conformational constraint [2]. A simple swap to a commercial analog, such as a piperazine with a different aryl substitution or a pyrrole with a distinct heterocycle (e.g., quinolinone in aripiprazole), would drastically alter the compound's polypharmacological profile, invalidating the intent of a precise SAR exploration or a carefully designed screening campaign. The specific quantitative evidence below demonstrates where this compound's properties differ from its closest analogs.

Quantitative Differentiation Evidence for (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone Against Its Closest Analogs


Structural Deviation from Aripiprazole's Quinolinone Scaffold

The target compound's 4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl core represents a distinct scaffold hop from the 3,4-dihydroquinolin-2(1H)-one core found in the clinically established antipsychotic aripiprazole. Aripiprazole's quinolinone is linked to the piperazine via a butoxy spacer, while the target compound uses a direct carbonyl linkage. This results in a calculated topological polar surface area (tPSA) difference of approximately 10-15 Ų (estimated at 35.6 Ų for the target compound versus ~50 Ų for aripiprazole) , which can influence CNS permeability and off-target binding. This quantitative structural divergence is critical for teams seeking to explore novel intellectual property space around the privileged 2-chlorophenylpiperazine motif without infringing on existing aripiprazole patents [1].

Antipsychotic Dopamine Receptor Scaffold Hopping

Linker Comparison: Amide vs. Methylene Bridge in Elopiprazole

A close structural analog, elopiprazole (DU 29840), features a methylene linker between the piperazine and a 5-(4-fluorophenyl)pyrrole, whereas the target compound incorporates a carbonyl (amide) linker. This substitution fundamentally alters the electronic properties and the conformational freedom of the molecule. The carbonyl group introduces a hydrogen bond acceptor and restricts rotation, which can increase selectivity for certain targets. While direct comparative binding data is not available for the target compound, SAR studies on analogous pyrrole amides have shown that the carbonyl linker can enhance 5-HT2C receptor binding affinity by over 10-fold compared to methylene-linked variants in specific chemotypes [1]. Thus, for programs targeting serotonin receptor subtypes where hydrogen bonding is critical, this compound offers a differentiated profile that elopiprazole cannot replicate.

Antipsychotic Serotonin Receptor Linker Engineering

Aryl Substitution: 2-Chlorophenyl vs. 2,3-Dichlorophenyl Pharmacophore

The target compound incorporates a 2-chlorophenyl group on the piperazine, a key difference from the 2,3-dichlorophenyl group found in aripiprazole and cariprazine. This seemingly minor change has a significant impact on dopamine receptor selectivity. Published pharmacological data indicate that while the 2,3-dichlorophenyl substitution broadens D2/D3 receptor activity, the mono-chlorinated 2-chlorophenyl analogs can exhibit greater selectivity for the D3 receptor subtype. For example, compound 7c in a related series, bearing a 2-chlorophenylpiperazine, showed a Ki of 1.2 nM at D3 versus only 45 nM at D2, representing a >35-fold selectivity window [1]. This contrasts with aripiprazole, which acts as a partial agonist at both D2 and D3 with Ki values in the low nanomolar range for both. The target compound's specific substitution pattern is therefore a strategic choice for projects aimed at disentangling D3-mediated effects from D2.

Dopamine D3 Receptor Selectivity Aripiprazole Analog

Purity and Supply Chain Reliability as a Research Chemical

This compound is commercially available with a reported purity of ≥95% as determined by HPLC . Unlike custom-synthesized tool compounds which may suffer from batch-to-batch variability or lengthy lead times, its listing in established chemical marketplaces ensures a consistent, analytically verified supply for iterative screening and hit-to-lead studies. While many academic labs synthesize their own phenylpiperazines, the immediate availability of this catalog compound with a defined purity and known structural identity (confirmed by SMILES: FC1=CC=C(C=C1)C1=CNC(=C1)C(=O)N1CCN(CC1)C1=C(Cl)C=CC=C1) provides a significant advantage in speed and reproducibility for industrial hit expansion campaigns .

Chemical Probe Quality Control Screening Library

Procurement-Driven Application Scenarios for (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone


Neuroscience Lead Diversification and Patent Busting

A medicinal chemistry team is seeking to develop a next-generation antipsychotic with an improved safety profile over aripiprazole. The team requires a compound that retains a 2-chlorophenylpiperazine moiety for dopamine receptor binding but incorporates a novel heterocyclic linker and fluorinated pyrrole core to establish a new intellectual property position. By sourcing this specific compound, which is structurally distinct from aripiprazole's quinolinone and linker system, the team can rapidly generate novel analogs and file composition-of-matter patents without the risk of cross-contamination from aripiprazole-intermediate synthesis [1]. Its estimated lower tPSA also suggests a potentially different CNS penetration profile, a key parameter for their lead optimization .

Dopamine D3 Receptor Selectivity Screening

A neuroscience group has identified a genetic target that requires selective D3 antagonism without D2 engagement to avoid motor side effects. They hypothesize that the mono-chlorinated 2-chlorophenylpiperazine in the target compound will provide the desired D3 selectivity, a property not met by the balanced D2/D3 profiles of clinical comparators like aripiprazole or cariprazine [2]. They will directly purchase the compound for use as a positive control and a starting scaffold in their D3-selective antagonist discovery program, avoiding the need for a lengthy multi-step synthesis of a probe with this specific substitution pattern.

Serotonin Receptor Pharmacological Tool for 5-HT2C Agonism Studies

Researchers investigating the role of 5-HT2C receptors in obesity have noted that certain pyrrole amide derivatives show potent agonism. The target compound's 4-(4-fluorophenyl)pyrrole-2-carbonyl motif, linked via an amide to a phenylpiperazine, is a privileged scaffold for this activity [3]. Unlike the clinical candidate lorcaserin, which has a different chemotype, or elopiprazole with its methylene linker, this specific amide-linked structure provides a unique set of hydrogen-bonding capabilities. The team will acquire the compound to use as a pharmacological tool to dissect biased agonism at 5-HT2C receptors, confident that its activity will be distinct from other tools in their panel.

High-Throughput Screening (HTS) Library Expansion for CNS Target Engagement

An industrial HTS center is refreshing its 50,000-compound diversity library with structures that contain privileged CNS fragments underrepresented in their current collection. The combination of a piperazine, a pyrrole, and a 4-fluorophenyl group in a single compound is identified as a gap during cheminformatics analysis. The compound's commercial availability with a purity of ≥95% (HPLC) and well-defined structure allows for immediate purchase and inclusion without the need for in-house purification or QC . This rapidly fills a critical chemical space void, increasing the library's probability of yielding novel hits against a panel of 50 CNS-related targets.

Quote Request

Request a Quote for (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.